High-Affinity Inhibition of Human 15-Lipoxygenase-1 (15-LOX-1)
1-Phenylhept-1-yn-3-one demonstrates potent, nanomolar-range inhibition of human 15-lipoxygenase-1 (15-LOX-1), a key enzyme in arachidonic acid metabolism. The compound exhibits an IC50 of 47 nM in a human cellular assay, which is markedly more potent than many general LOX inhibitors and establishes a clear differentiation from weaker or non-selective alternatives [1]. For context, the widely used LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 30,000 nM (30 µM) against 15-LOX, representing a nearly 640-fold difference in potency [2].
| Evidence Dimension | Inhibitory Potency (IC50) against 15-Lipoxygenase-1 |
|---|---|
| Target Compound Data | 47 nM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): 30,000 nM (30 µM) |
| Quantified Difference | Target compound is ~638-fold more potent than NDGA. |
| Conditions | Target compound: Human L1236 cells, arachidonic acid to 15-HETE conversion. NDGA: Cell-free assay. |
Why This Matters
This high potency allows for the use of significantly lower compound concentrations in experimental systems, reducing the risk of off-target effects and solvent toxicity while enabling more sensitive detection of 15-LOX-1's role in disease models.
- [1] BindingDB. BDBM50109707: 1-Phenylhept-1-yn-3-one activity against human ALOX15. View Source
- [2] Sigma-Aldrich. NDGA Product Information. View Source
